molecular formula C32H32N4O3 B2567108 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 442653-76-1

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2567108
CAS RN: 442653-76-1
M. Wt: 520.633
InChI Key: XLTTZNKIHISUTL-UHFFFAOYSA-N
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Description

The compound “9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule with the molecular formula C32H32N4O3 . It belongs to the class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives, has been described in the literature . The method involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This synthesis method is noted for its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

The compound, a part of the triazoloquinazoline family, is significant in structure-activity relationship studies in medicinal chemistry. A research study by Francis et al. (1988) explored the binding potency of various analogs of this compound in biological test systems. They found that certain modifications in the molecule can significantly alter its biological activity, particularly in terms of binding affinity at various receptors (Francis et al., 1988).

Antihypertensive Activity

Alagarsamy and Pathak (2007) studied the antihypertensive activity of similar compounds, finding that certain derivatives showed significant activity in controlling high blood pressure in spontaneously hypertensive rats. This research underscores the potential of these compounds in developing new antihypertensive drugs (Alagarsamy & Pathak, 2007).

Benzodiazepine Binding Activity

Another study by Francis et al. (1991) on similar compounds revealed potent benzodiazepine antagonists, indicating the compound's relevance in neuropharmacology, especially for conditions like anxiety and epilepsy (Francis et al., 1991).

Development of Quality Control Methods

A study focused on developing quality control methods for similar compounds, which are promising antimalarial agents. This study by Danylchenko et al. (2018) is crucial for ensuring the purity and efficacy of these compounds in pharmaceutical applications (Danylchenko et al., 2018).

Antimicrobial Activity

Hassan (2013) investigated the antimicrobial properties of triazoloquinazoline derivatives, finding significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, given the known activities of quinazolinone derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

9-(3-ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3/c1-4-38-27-17-23(15-16-26(27)39-20-21-11-7-5-8-12-21)29-28-24(18-32(2,3)19-25(28)37)33-31-34-30(35-36(29)31)22-13-9-6-10-14-22/h5-17,29H,4,18-20H2,1-3H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZNKIHISUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-(benzyloxy)-3-ethoxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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